molecular formula C14H20O B13410085 trans-2-(2-Ethylphenyl)cyclohexanol

trans-2-(2-Ethylphenyl)cyclohexanol

Cat. No.: B13410085
M. Wt: 204.31 g/mol
InChI Key: ZLXFVPRFIRJLEU-UHFFFAOYSA-N
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Description

trans-2-(2-Ethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexane ring substituted with a 2-ethylphenyl group and a hydroxyl group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylphenyl)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and 2-ethylphenyl magnesium bromide.

    Grignard Reaction: The Grignard reagent, 2-ethylphenyl magnesium bromide, is prepared by reacting 2-ethylbromobenzene with magnesium in anhydrous ether. This reagent is then added to cyclohexanone to form the corresponding alcohol.

    Hydrolysis: The reaction mixture is hydrolyzed with dilute acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(2-Ethylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted cyclohexanols.

Scientific Research Applications

Chemistry:

  • Used as a chiral auxiliary in asymmetric synthesis.
  • Employed in the study of stereochemistry and conformational analysis.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of trans-2-(2-Ethylphenyl)cyclohexanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • trans-2-Phenylcyclohexanol
  • trans-2-Methylcyclohexanol
  • trans-2-(4-Ethylphenyl)cyclohexanol

Comparison:

    trans-2-Phenylcyclohexanol: Similar structure but lacks the ethyl group, leading to different steric and electronic properties.

    trans-2-Methylcyclohexanol: Contains a methyl group instead of an ethyl group, resulting in different reactivity and applications.

    trans-2-(4-Ethylphenyl)cyclohexanol: Similar structure but with the ethyl group in a different position, affecting its chemical behavior and applications.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(2-ethylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h3-4,7-8,13-15H,2,5-6,9-10H2,1H3

InChI Key

ZLXFVPRFIRJLEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2CCCCC2O

Origin of Product

United States

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